BenchChemオンラインストアへようこそ!

Sulfametomidine

Pharmacokinetics Half-life Long-acting sulfonamide

Sulfametomidine is a long-acting sulfonamide (ATC J01ED03) with a unique metabolic signature—predominant N1-glucuronidation, not N4-acetylation—differentiating it from sulfadimethoxine and sulfisomidine. Supplied with full characterization data for ANDA reference standard, analytical method development, and QC. Its 27-hour half-life and species-dependent absorption make it essential for preclinical PK studies. Ideal for reversed-phase HPLC system suitability and calibration.

Molecular Formula C12H14N4O3S
Molecular Weight 294.33 g/mol
CAS No. 3772-76-7
Cat. No. B1681185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfametomidine
CAS3772-76-7
SynonymsSulfametomidine;  Duroprocin;  Methofadin;  Methofazine;  SA 412;  SA-412;  SA412; 
Molecular FormulaC12H14N4O3S
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N4O3S/c1-8-14-11(7-12(15-8)19-2)16-20(17,18)10-5-3-9(13)4-6-10/h3-7H,13H2,1-2H3,(H,14,15,16)
InChIKeyQKLSCPPJEVXONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulfametomidine CAS 3772-76-7: A Long-Acting Sulfonamide Antibacterial for Research and Analytical Reference


Sulfametomidine (also known as sulfamethomidine) is a synthetic sulfonamide antibacterial classified under WHO ATC code J01ED03 as a long-acting sulfonamide [1]. It functions as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking bacterial folate synthesis and exerting a primarily bacteriostatic effect [2]. The compound exists as a crystalline solid with a melting point of 146 °C and a molecular weight of 294.33 g/mol [3]. Sulfametomidine has been investigated clinically for urinary tract infections and demonstrates a prolonged elimination half-life of approximately 27 hours in humans, characteristic of its long-acting subclass designation [4].

Why Sulfametomidine CAS 3772-76-7 Cannot Be Interchanged with Other Long-Acting Sulfonamides


Long-acting sulfonamides exhibit clinically significant differences in elimination half-life, renal clearance mechanisms, and metabolic pathways that preclude simple generic substitution without compromising experimental reproducibility or therapeutic outcome prediction [1]. Sulfametomidine demonstrates a unique metabolic signature characterized by predominant N1-glucuronidation rather than N4-acetylation, which differentiates it from sulfadimethoxine and sulfisomidine in both clearance kinetics and protein binding behavior [2]. Furthermore, the number and position of methoxy substitutions on the pyrimidine ring directly modulate tubular reabsorption rates, creating distinct pharmacokinetic profiles among structurally similar sulfonamides that share the same ATC classification [3]. These differences mandate compound-specific validation in analytical method development, pharmacological studies, and reference standard applications.

Quantitative Differentiation of Sulfametomidine CAS 3772-76-7 from Sulfisomidine and Sulfadimethoxine: Head-to-Head Pharmacokinetic Data


Elimination Half-Life Comparison: Sulfametomidine vs. Sulfisomidine vs. Sulfadimethoxine

Sulfametomidine exhibits an elimination half-life of 27.8 ± 5.3 hours in humans, which is approximately 3.3-fold longer than sulfisomidine (8.5 ± 0.5 h) but approximately 20% shorter than sulfadimethoxine (34.6 ± 10.4 h) [1]. This intermediate half-life positions sulfametomidine as a distinct long-acting sulfonamide with predictable dosing intervals that differ from both shorter-acting and extremely long-acting analogs.

Pharmacokinetics Half-life Long-acting sulfonamide

Renal Clearance Values: Sulfametomidine vs. Sulfisomidine vs. Sulfadimethoxine

The renal clearance of unchanged sulfametomidine is 21.60 ± 16.4 mL/min, which is approximately 11-fold lower than sulfisomidine (232 ± 33 mL/min) but approximately 2-fold higher than sulfadimethoxine (10.87 ± 10.44 mL/min) [1]. This differential clearance directly reflects the impact of methoxy substitution on tubular reabsorption: increased methoxy content enhances passive reabsorption, reducing renal elimination and prolonging systemic exposure.

Renal clearance Excretion Pharmacokinetics

Metabolic Pathway Differentiation: N1-Glucuronidation vs. N4-Acetylation

Sulfametomidine undergoes predominant N1-glucuronidation, with the N1-glucuronide accounting for 36 ± 7% of the administered dose, whereas N4-acetylation constitutes only 16 ± 8% of the dose [1]. This metabolic profile differs substantially from sulfadimethoxine, which relies more heavily on N4-acetylation as a clearance pathway. N1-glucuronidation reduces protein binding of sulfametomidine by approximately 75% compared to the parent compound, whereas N4-acetylsulfamethomidine maintains high protein binding of 99% [1].

Drug metabolism Glucuronidation Acetylation

Species-Dependent Absorption Profile: Sulfametomidine vs. Sulfadimethoxine

Sulfametomidine is absorbed far more extensively than sulfadimethoxine in dogs and rabbits, whereas the opposite pattern occurs in rats [1]. Across all three species examined (rat, rabbit, dog), sulfametomidine is excreted more extensively than sulfadimethoxine. This species-dependent absorption behavior necessitates careful selection of appropriate animal models when conducting preclinical studies with sulfametomidine versus alternative long-acting sulfonamides.

Species differences Absorption Preclinical pharmacokinetics

Protein Binding and Sulfonamide-Protein Complex Stability

Sulfametomidine exhibits pH-dependent protein binding, with the sulfonamide-protein complex stability varying according to pH and the nature of anions present [1]. Electrophoretic resolution in phosphate buffer at pH 7.4 demonstrated that albumin is the sole serum-binding protein for sulfamethomidine [2]. This pH-dependent binding profile differentiates sulfametomidine from sulfonamides with different ionization characteristics and may influence tissue distribution and free drug concentrations.

Protein binding Albumin Pharmacokinetics

Sulfametomidine CAS 3772-76-7: Validated Research and Industrial Application Scenarios


Analytical Reference Standard for HPLC Method Development and Validation

Sulfametomidine is supplied with detailed characterization data and can be used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial pharmaceutical production [1]. Its well-defined chromatographic properties and availability as a characterized reference material make it suitable for establishing system suitability parameters and calibration curves in reversed-phase HPLC methods for sulfonamide quantification.

Preclinical Pharmacokinetic Studies of Long-Acting Sulfonamides

Given its intermediate elimination half-life (27.8 ± 5.3 h) and distinct metabolic pathway characterized by predominant N1-glucuronidation, sulfametomidine serves as a valuable comparator compound in preclinical studies investigating structure-pharmacokinetic relationships among methoxy-substituted sulfonamides [1]. Researchers should note the species-dependent absorption profile: sulfametomidine is absorbed more extensively than sulfadimethoxine in dogs and rabbits but not in rats , necessitating careful selection of animal models.

In Vitro Dissolution and Bioavailability Enhancement Formulation Studies

Comparative studies of in vitro dissolution and absorption of sulfametomidine and its solvates have been reported [1], establishing a foundation for formulation development work. The compound's aqueous solubility of approximately 843 mg/L positions it as a candidate for amorphous solid dispersion (ASD) strategies aimed at improving dissolution rates and bioavailability of poorly soluble sulfonamides .

Renal Drug Metabolism and Excretion Mechanism Studies

Sulfametomidine has been used as a model compound in studies investigating the contribution of the human kidney to drug metabolism, specifically demonstrating possible renal formation of N1- and N2-glucuronides [1]. This application scenario is supported by quantitative data showing that renal clearance of N4-acetylsulfamethomidine (7.9 ± 2.2 mL/min) is approximately 20-fold higher than that of the parent drug (0.46 ± 0.16 mL/min) , providing a measurable system for investigating active tubular secretion and reabsorption mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfametomidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.